molecular formula C10H9N3O2S B1394373 5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one CAS No. 1219187-15-1

5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one

Cat. No. B1394373
CAS RN: 1219187-15-1
M. Wt: 235.26 g/mol
InChI Key: XFGSFQMJOLURSQ-UHFFFAOYSA-N
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Description

The compound “5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one” is a heterocyclic compound that contains an oxadiazole ring and a pyridine ring . The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular formula of this compound is C10H9N3O2S, and its molecular weight is 235.27 g/mol . The InChI key, which is a unique identifier for chemical substances, is XFGSFQMJOLURSQ-UHFFFAOYSA-N .

Scientific Research Applications

Medicinal Chemistry: Antibacterial Agents

The compound has been studied for its potential as an antibacterial agent. Derivatives of 5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one have shown activity against various microorganisms, including Gram-positive and Gram-negative bacteria . This suggests its utility in developing new antibacterial drugs, which is crucial in the era of increasing antibiotic resistance.

Industrial Applications: Chemical Synthesis

In the industrial sector, this compound serves as a building block in chemical synthesis. Its heterocyclic structure is valuable for constructing more complex molecules that can be used in various chemical products . The versatility of the oxadiazole ring makes it a significant compound for synthetic organic chemistry.

Environmental Science: Pollution Remediation

While specific applications in environmental science are not well-documented, compounds like 5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one could be explored for pollution remediation. Their ability to interact with various substances might make them suitable for breaking down pollutants or as sensors for environmental monitoring .

Analytical Chemistry: Chromatography

The compound’s unique properties could be utilized in analytical chemistry, particularly in chromatography as a standard or a derivative for detecting other substances. Its well-defined structure and stability under various conditions make it an excellent candidate for such applications .

Material Science: Polymer Synthesis

In material science, the compound’s structural features could be incorporated into polymers to enhance their properties, such as thermal stability or electrical conductivity . The oxadiazole ring, in particular, is known for its contribution to the thermal stability of polymers.

Pharmaceutical Research: Drug Design

The compound’s structure is conducive to pharmaceutical research, where it can be used as a scaffold for drug design. Its oxadiazole core is a common motif in pharmaceuticals, and modifications to the molecule could lead to the development of new therapeutic agents .

Safety and Hazards

The compound is labeled as an irritant, which means it may cause skin irritation or serious eye irritation . Proper safety measures should be taken when handling this compound.

properties

IUPAC Name

5-(2-prop-2-enylsulfanylpyridin-3-yl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-2-6-16-9-7(4-3-5-11-9)8-12-13-10(14)15-8/h2-5H,1,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGSFQMJOLURSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=C(C=CC=N1)C2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one
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5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one
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5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one
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5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one
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5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 6
5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one

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